molecular formula C7H5NO5 B120594 3-Nitrosalicylic acid CAS No. 85-38-1

3-Nitrosalicylic acid

Cat. No. B120594
CAS RN: 85-38-1
M. Wt: 183.12 g/mol
InChI Key: WWWFHFGUOIQNJC-UHFFFAOYSA-N
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Description

Improved Synthesis of 3-Nitrosalicylic Acid

The synthesis of 3-nitrosalicylic acid has been improved through a nitration reaction of salicylic acid. The process involves the use of 2-propyl nitrate, sulfuric acid, tetrabutylammonium hydrogensulfate, dichloromethane, and water, resulting in a mixture of 3-nitro and 5-nitrosalicylic acids. The ratio of the two products was found to be 56:44. Subsequently, pure potassium 3-nitrosalicylate was crystallized and converted to 3-nitrosalicylic acid with an overall yield of 30% .

Synthesis Analysis

The synthesis of 3-nitrosalicylic acid derivatives has been explored in various studies. For instance, 3-nitrosalicylaldehyde was synthesized from salicylaldehyde through a nitration reaction. This compound was then used to condense with aromatic amine derivatives to produce new Schiff bases. These bases were characterized using IR, MS, and 1H NMR techniques, and they exhibited antibacterial activities . Another study focused on the synthesis of 5-aminosalicylic acid, which also resulted in the by-product of 3-nitrosalicylic acid. The nitration reaction was performed using both concentrated and dilute nitric acid, followed by crystallization in boiling water .

Molecular Structure Analysis

The molecular structure of compounds related to 3-nitrosalicylic acid has been determined using X-ray diffraction. For example, the 1:1 molecular adducts of 3-amino-1H-1,2,4-triazole with 5-nitrosalicylic acid and 3,5-dinitrosalicylic acid were studied. These structures involve extensive hydrogen bonding networks and two-dimensional sheet structures, respectively .

Chemical Reactions Analysis

The chemical reactions involving 3-nitrosalicylic acid derivatives have been investigated, particularly in the context of their antibacterial activities. The Schiff bases derived from 3-nitrosalicylaldehyde and aromatic amines have shown to possess such properties . Additionally, the aggregation of clusters by the dianion of 3-formylsalicylic acid has been studied, leading to the synthesis of dodecanuclear clusters with interesting magnetic and luminescence properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-nitrosalicylic acid and its derivatives are inferred from their synthesis and molecular structure. The crystallization process to obtain pure potassium 3-nitrosalicylate indicates the compound's solubility and crystalline nature . The extensive hydrogen bonding in the molecular adducts suggests strong intermolecular interactions, which could influence the melting points and solubility of these compounds . The photophysical properties of related clusters, as well as their magnetic behavior, provide insights into the electronic structure and potential applications of these materials .

Scientific Research Applications

Derivative Spectrophotometry in Plant Tissue Analysis

3-Nitrosalicylic acid is utilized in a derivative spectrophotometric method to determine nitrate (NO3(-)-N) levels in plant tissues. This method is based on the first-derivative spectrum of nitrosalicylic acid in a basic solution, offering high selectivity and minimal interference from plant extract matrices. It's a fast, cost-effective, and easy-to-apply method, particularly valuable for analyzing leafy vegetables like lettuce and spinach (Lastra, 2003).

Synthesis Process Improvement

Research has been conducted to improve the synthesis process of 3-Nitrosalicylic acid. Nitration of salicylic acid using specific reagents led to a mixture of 3-nitro and 5-nitrosalicylic acids. The efficient production of pure 3-nitrosalicylic acid has been achieved with a 30% overall yield, indicating advancements in synthesis methods (Hummel et al., 2010).

Kinetic and Safety Assessments

Studies on the nitration process of salicylic acid for producing 5-nitrosalicylic acid have assessed thermokinetic and safety aspects. This research is crucial for understanding the potential runaway phenomena due to polynitration reactions, thereby enhancing the safety and efficiency of the nitration process (Andreozzi et al., 2006).

Continuous Flow Nitration Studies

Investigations into continuous flow nitration of salicylic acid using specific chemical systems in microreactors have been conducted. This method achieved complete reactant conversion in less than 7 minutes, leading to a higher selectivity of nitrosalicylic acid derivatives. Such studies are pivotal for understanding efficient production methods (Kulkarni et al., 2008).

Analyzing Solubility in Chemical Mixtures

Research has also been done on the solubility of 3-Nitrosalicylic acid in acetic acid/nitric acid mixtures. Understanding the solubility behavior is essential for the batch production of nitrosalicylic acid, providing insights into thermodynamic relationships and chemical interactions (Andreozzi et al., 2007).

Safety And Hazards

3-Nitrosalicylic Acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-hydroxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWFHFGUOIQNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80234048
Record name 3-Nitrosalicylic acid
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Molecular Weight

183.12 g/mol
Source PubChem
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Product Name

3-Nitrosalicylic acid

CAS RN

85-38-1
Record name 3-Nitrosalicylic acid
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Record name 3-Nitrosalicylic acid
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Record name 2-Hydroxy-3-nitrobenzoic acid
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Synthesis routes and methods

Procedure details

To a stirred suspension of salicylic acid (0.69 g, 5 mmol) in dichloromethane (10 mL) at room temperature was added tetrabutylammoniumhydrogen sulphate (0.085 g, 5 mol %) followed by isopropyl nitrate (1.31 g, 12.5 mmol). Sulphuric acid (96%, 0.69 mL) was then added dropwise to the mixture which was allowed to stir at room temperature for thirty minutes (became a yellow solution, followed by formation of a yellow precipitate) and then poured onto water (50 mL). The yellow precipitate was filtered off and then triturated with water (10 mL). The insoluble material was filtered off and dried to afford yellow crystals, (0.42 g, 46%) of m.p. 121–122° C. identified by NMR as the title compound (lit. m.p. 123° C., Merck Index No. 6553). The mother liqours were concentrated on a rotary evaporator (60° C., water aspirator pressure) and recrystallised from a dichloromethane/petroleum ether mixture to give yellow/orange crystals (0.35 g, 39%) of m.p. 226–228° C., identified by NMR as 2-hydroxy-5-nitrobenzoic acid (5-nitrosalicylic acid) (lit. m.p. 228–230° C., Merck Index No. 6554). (85% combined yield, Ortho:Para selectivity, 1.2:1)
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Three
Quantity
0.085 g
Type
catalyst
Reaction Step Four

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